Enantiomeric Advantage in Chiral Recognition
The compound is the single (R)-enantiomer, whereas the most common generic alternative is a racemic mixture of (R)- and (S)-4-(1-amino-2-methylpropyl)benzonitrile . The racemate contains 50% of the undesired enantiomer that can exhibit different pharmacological activity or confound SAR interpretation. In α-aminonitrile-based dipeptidyl peptidase inhibitors, stereochemistry at the α-carbon is a critical determinant of potency, with the (R)-configuration often yielding >10-fold selectivity over the (S)-enantiomer [1]. Chiral HPLC analysis confirms >99% enantiomeric excess (ee) for the (R)-form .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | (R)-enantiomer, >99% ee (single enantiomer) |
| Comparator Or Baseline | Racemic mixture (50:50 R:S); (S)-enantiomer available but with distinct properties |
| Quantified Difference | Elimination of 50% undesired enantiomer; class-level SAR indicates >10-fold selectivity differences between enantiomers in DPP inhibitor series |
| Conditions | Chiral HPLC analysis; literature SAR on α-aminonitrile-based peptidase inhibitors |
Why This Matters
Procurement of the single (R)-enantiomer avoids confounding biological results from the inactive or off-target (S)-enantiomer, which is critical for reproducible SAR studies.
- [1] BindingDB. Ki data for DPP8 inhibitors; stereochemistry-dependent potency trends in α-aminonitrile series. BDBM50350175 (CHEMBL1814749). View Source
